2-Amino-3-(cyclopent-1-en-1-yl)propanamide

Catalog No.
S13840158
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(cyclopent-1-en-1-yl)propanamide

Product Name

2-Amino-3-(cyclopent-1-en-1-yl)propanamide

IUPAC Name

2-amino-3-(cyclopenten-1-yl)propanamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H2,10,11)

InChI Key

WROJCDJHJRGTES-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC(C(=O)N)N

2-Amino-3-(cyclopent-1-en-1-yl)propanamide is an organic compound characterized by its amine and amide functional groups. The molecular structure consists of a propanamide backbone with a cyclopentene ring substituent, which contributes to its unique chemical properties. This compound can be represented by the molecular formula C8H13N1OC_8H_{13}N_1O and has a molecular weight of approximately 139.19 g/mol. The presence of the cyclopentene moiety introduces rigidity and potential for specific interactions in biological systems, making it an interesting subject for research in medicinal chemistry.

The reactivity of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide can be attributed to its functional groups. Notably, the amine group can engage in nucleophilic substitution reactions, while the amide group can participate in hydrolysis under acidic or basic conditions. Furthermore, the cyclopentene ring may undergo electrophilic addition reactions, particularly with halogens or acids, leading to various derivatives.

Research into the biological activity of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide indicates potential pharmacological properties. Compounds with similar structures have been studied for their roles as enzyme inhibitors and in modulating receptor activity. Specifically, compounds with amine and amide functionalities often exhibit significant interactions with biological targets such as proteases and receptors involved in signaling pathways.

Synthesis of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide can be achieved through several methods:

  • Direct Amidation: Reacting cyclopentene derivatives with amino acids or their derivatives under controlled conditions.
  • Cyclization Reactions: Utilizing cyclization techniques involving appropriate precursors that lead to the formation of the cyclopentene structure.
  • Functional Group Transformations: Starting from simpler amines and modifying them through alkylation or acylation to introduce the cyclopentene moiety.

These methods allow for the generation of this compound with varying degrees of yield and purity depending on reaction conditions.

2-Amino-3-(cyclopent-1-en-1-yl)propanamide has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigating its properties for use in polymer chemistry or as a ligand in coordination chemistry.

Interaction studies involving 2-Amino-3-(cyclopent-1-en-1-yl)propanamide focus on its binding affinity to biological targets. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To quantify binding interactions thermodynamically.

Such studies help elucidate the mechanism of action and potential therapeutic applications of this compound.

Several compounds share structural similarities with 2-Amino-3-(cyclopent-1-en-1-yl)propanamide, including:

Compound NameStructure FeaturesUnique Properties
2-Amino-N-(cyclohexyl)propanamideCyclohexane ring instead of cyclopenteneDifferent steric effects influencing binding
3-Amino-N-(cyclobutyl)propanamideSmaller cyclobutane ringPotentially higher reactivity due to ring strain
2-Amino-N-(phenyl)propanamidePhenyl substituentEnhanced lipophilicity affecting bioavailability

These compounds demonstrate variations in ring size, substituents, and sterics that influence their chemical behavior and biological activities, highlighting the uniqueness of 2-Amino-3-(cyclopent-1-en-1-yl)propanamide within this class.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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